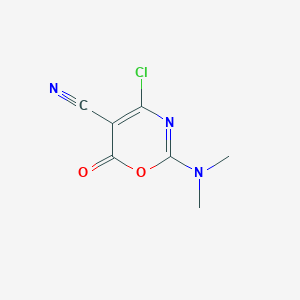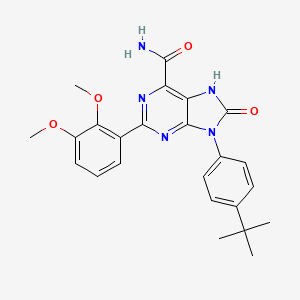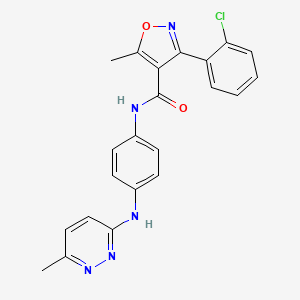![molecular formula C20H19FN2O4 B2394512 methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-76-6](/img/structure/B2394512.png)
methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the methanobenzo[g][1,3,5]oxadiazocine ring and the introduction of the fluoro-methylphenyl and carboxylate groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methanobenzo[g][1,3,5]oxadiazocine ring and the fluoro-methylphenyl and carboxylate groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially participate in acid-base reactions, while the fluoro-methylphenyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxylate group could potentially increase its solubility in water .科学的研究の応用
Synthesis and Characterization
The synthesis of complex organic compounds plays a critical role in the development of new materials and pharmaceuticals. For instance, the synthesis of N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides demonstrates the use of three-component reactions, highlighting the importance of catalysts in organic synthesis and providing a foundation for further modifications and applications in various fields (Gein et al., 2017). Similarly, the creation of fluorinated heterocyclic compounds through photochemical approaches offers pathways to synthesize new molecules with potential applications in medicinal chemistry and material science (Buscemi et al., 2005).
Antibacterial Activity
The exploration of new compounds with antibacterial properties is crucial in combating drug-resistant bacteria. Research on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives and their evaluation against Salmonella typhi highlights the ongoing search for novel antibacterial agents. This research underscores the potential of these compounds in addressing the need for new treatments against bacterial infections (Salama, 2020).
Photophysical Properties
The study of photophysical properties of organic compounds is essential for developing new optical materials and sensors. The tuning of solution-phase photophysics of novel hydrogen bond-sensitive derivatives showcases the intricate relationship between molecular structure and photophysical behavior. These insights are vital for designing compounds with specific optical properties for applications in organic electronics and fluorescence-based sensing (Ghosh et al., 2013).
Radiopharmaceutical Development
The automated synthesis of radiopharmaceuticals for PET imaging represents a critical intersection of organic synthesis and medical imaging. The development of a radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 ([11C]CS1P1) exemplifies the complex synthesis processes required to produce compounds for human use in clinical settings. This work not only demonstrates the technical challenges but also the potential of radiopharmaceuticals in advancing diagnostic imaging (Luo et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 10-(3-fluoro-4-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-11-4-6-13(9-15(11)21)23-19(25)22-16-10-20(23,2)27-17-7-5-12(8-14(16)17)18(24)26-3/h4-9,16H,10H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWLFZPGEUNYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)



![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)



